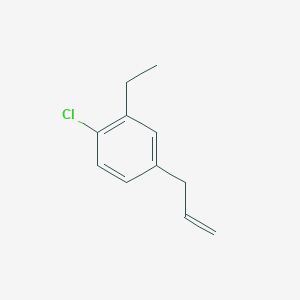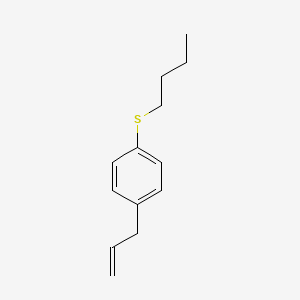
1-(3,5-Difluoro-2-propoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . This compound is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, along with an ethanone group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluoro-2-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-(3,5-Difluoro-2-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction of the ethanone group can yield alcohols or other reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Aplicaciones Científicas De Investigación
1-(3,5-Difluoro-2-propoxyphenyl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone depends on its specific applicationThe propoxy group can also influence the compound’s binding affinity and selectivity for specific molecular targets .
Comparación Con Compuestos Similares
1-(3,5-Difluoro-2-propoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)ethanone: Lacks the propoxy group, which can affect its reactivity and applications.
1-(3,5-Dichlorophenyl)ethanone: Contains chlorine atoms instead of fluorine, which can influence its chemical properties and biological activity.
1-(3,5-Difluoro-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a propoxy group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct advantages in certain applications .
Propiedades
IUPAC Name |
1-(3,5-difluoro-2-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNUUUDHRSJAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one](/img/structure/B7996880.png)








![1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996943.png)


